(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a naturally occurring substance, possibly a steroid glycoside or a similar bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the starting materials and the desired stereochemistry.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of biocatalysts, flow chemistry, and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and KMnO4.
Reduction: Common reducing agents include NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., SOCl2, PBr3) and nucleophiles (e.g., NaOH, R-OH).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols or alkanes.
Scientific Research Applications
Chemistry
This compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying stereoselective reactions.
Biology
The compound may have biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Medicine
If the compound has bioactive properties, it could be used in the development of new pharmaceuticals or as a lead compound for drug discovery.
Industry
The compound could be used in the production of fine chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. It may interact with specific enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Steroid Glycosides: These compounds have a similar core structure and may have similar biological activities.
Saponins: These are glycosides with a steroid or triterpenoid core and have various biological activities.
Cardiac Glycosides: These compounds have a similar structure and are known for their effects on the heart.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C48H82O18 |
---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28?,29-,30+,31-,32+,33+,34+,35?,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 |
InChI Key |
PWAOOJDMFUQOKB-QVPADXGFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4(C(C[C@H]([C@@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H](C([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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